1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)propyl]-3-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)propyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17697855 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Researchers have synthesized a series of piperidine derivatives to evaluate their effects on gastrointestinal motility, identifying compounds with potential as prokinetic agents. For instance, benzamide derivatives were explored for their selective serotonin 4 receptor agonist activity, showing promise in enhancing gastric emptying and increasing the frequency of defecation, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
Radioligand Development for Imaging Studies
The development of radioligands for in vivo imaging of acetylcholinesterase (AChE) highlights another application. Despite challenges in achieving selective regional brain distribution, efforts in synthesizing carbon-11 labeled piperidine derivatives underscore the compound's relevance in neuroscientific research, aiming to improve diagnostics and understanding of neurological conditions (Brown-Proctor et al., 1999).
Antioxidant and Anticholinesterase Activity
The synthesis of sulfonyl hydrazones incorporating piperidine rings has revealed compounds with significant antioxidant capacity and anticholinesterase activity. These compounds were evaluated through various assays, demonstrating notable antioxidant properties and potential therapeutic applications in conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Anticancer Agent Development
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has explored their potential as anticancer agents. This work involves synthesizing and evaluating the anticancer activity of these compounds, contributing to the search for new therapeutic options for cancer treatment (Rehman et al., 2018).
Electrophysiological Applications
The electrophysiological effects of compounds on serotonin-containing neurons, as well as their potential as 5-HT receptor antagonists, have been examined. These studies provide insights into the neurochemical mechanisms underlying various psychiatric and neurological conditions, contributing to the development of targeted treatments (Craven et al., 1994).
Properties
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-methoxyphenyl)propyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-17(14-8-10-16(24-3)11-9-14)19-18(21)15-7-6-12-20(13-15)25(22,23)5-2/h8-11,15,17H,4-7,12-13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLJLGQMPHZSNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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